molecular formula C12H9N3 B7902687 3-(pyridin-4-yl)-1H-indazole CAS No. 37885-56-6

3-(pyridin-4-yl)-1H-indazole

Katalognummer: B7902687
CAS-Nummer: 37885-56-6
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: MSRXUUDVRNWSTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridin-4-yl)-1H-indazole is a synthetic small molecule with a molecular formula of C12H9N3 and an average molecular weight of 195.22 g/mol . This compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring . The indazole scaffold is a pharmacologically important structure in medicinal chemistry, known for its wide spectrum of biological activities, though the specific profile of this derivative is under investigation . As a building block in drug discovery, this compound serves as a key intermediate for researchers exploring the properties of nitrogen-containing heterocycles . Indazole derivatives have garnered significant attention for their potential in developing novel therapeutic agents and are frequently investigated for various pharmacological applications . The compound is supplied as a solid and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-pyridin-4-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXUUDVRNWSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310029
Record name 3-(4-Pyridinyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37885-56-6
Record name 3-(4-Pyridinyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37885-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Heck Coupling Strategy

While less common, WO2006048745A1 describes a Heck reaction between 3-iodoindazole and 4-vinylpyridine using Pd(dppf)Cl₂. However, this approach produces stereoisomeric mixtures, complicating purification:

3-Iodo-1H-indazole+4-VinylpyridinePd(dppf)Cl₂, iPr₂NEtDMF, 100°C3-((E)-2-Pyridin-4-yl-vinyl)-1H-indazole[3]\text{3-Iodo-1H-indazole} + \text{4-Vinylpyridine} \xrightarrow[\text{Pd(dppf)Cl₂, iPr₂NEt}]{\text{DMF, 100°C}} \text{3-((E)-2-Pyridin-4-yl-vinyl)-1H-indazole} \quad

Diazotization-Cyclization

CN102898374A outlines a diazotization-based route for 3-methylindazoles, but adaptation to pyridinyl systems remains unproven. Tin(II) chloride-mediated cyclization of diazonium salts derived from 2-aminoacetophenones shows limited substrate scope.

Optimization and Scale-Up Considerations

  • Catalyst loading : Reducing Pd(PPh₃)₄ to 5 mol% maintains efficacy while lowering costs.

  • Solvent systems : Replacing DMF with DMAc improves reaction homogeneity at scale.

  • Purification : Silica gel chromatography (20% EtOAc/hexane) effectively isolates products .

Analyse Chemischer Reaktionen

N-Alkylation and Acylation

The NH group in the indazole ring undergoes alkylation or acylation under basic conditions. This reactivity is critical for modifying pharmacological properties or introducing functional handles for further reactions.

Example :

  • Methylation : Treatment with methyl iodide and KOH in acetone at 0°C yields N-methyl-3-(pyridin-4-yl)-1H-indazole .
    Conditions :

    ReagentBaseSolventTemperatureYield (%)
    CH₃IKOHAcetone0°C85–95
  • Acylation : Reactions with acyl chlorides (e.g., acetyl chloride) in THF produce N-acylated derivatives .

Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution, with regioselectivity influenced by the pyridinyl group and NH moiety.

Nitration and Halogenation

  • Nitration : Directed by the NH group, nitration occurs at the 5-position of the indazole ring under mixed-acid conditions.

  • Bromination : Bromine in DMF with KOH introduces bromine at the 5-position (e.g., forming 5-bromo-3-(pyridin-4-yl)-1H-indazole).

Typical Conditions :

ReactionReagentSolventTemperatureYield (%)
BrominationBr₂, KOHDMFRT70–80

Cross-Coupling Reactions

The pyridinyl group enables participation in transition-metal-catalyzed couplings, particularly when halogenated derivatives are synthesized.

Suzuki-Miyaura Coupling

  • 5-Bromo-3-(pyridin-4-yl)-1H-indazole reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form 5-aryl derivatives .
    Conditions :

    CatalystBaseSolvent (v/v)TemperatureYield (%)
    Pd(PPh₃)₄NaHCO₃DMF:H₂O (2:1)80°C75–90

Adduct Formation with Carbonyl Compounds

The NH group reacts with formaldehyde in acidic media to form stable adducts, as demonstrated by solid-state NMR studies .

Mechanism :

  • Protonation of formaldehyde in HCl.

  • Nucleophilic attack by the indazole NH group.

  • Formation of a zwitterionic intermediate, stabilizing into a methylene-bridged adduct .

Key Data :

SubstrateAdduct StructureHalf-life (Years)
3-(Pyridin-4-yl)-1H-indazoleN-CH₂-O bridged~50–55 (solid state)

Coordination Chemistry

The pyridinyl nitrogen acts as a ligand for metal centers, forming complexes with applications in catalysis or materials science.

Example :

Functionalization of the Pyridine Ring

The pyridinyl moiety undergoes reactions typical of pyridines, such as:

  • Oxidation : Forms N-oxide derivatives with mCPBA.

  • Nucleophilic Substitution : Limited due to electron-deficient nature but feasible at activated positions.

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized for kinase inhibition (e.g., FGFR, PI3K) .

Case Study :

  • PI3Kα Inhibition : Introduction of ethynyl groups at the 3-position enhances binding to the kinase hinge region (IC₅₀ = 361 nM) .
    Structure-Activity Relationship (SAR) :

    SubstituentPI3Kα IC₅₀ (μM)
    3-Ethynyl0.361
    3-Pyrazolopyridine3.05

Thermal and Photochemical Reactions

Limited data exist, but the compound shows stability under standard conditions. Decomposition occurs above 250°C, releasing pyridine and indazole fragments.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

3-(Pyridin-4-yl)-1H-indazole belongs to the indazole class of compounds, characterized by an indazole core with a pyridine substituent at the 3-position. The synthesis of this compound often involves multi-step reactions, including cyclization and functionalization processes. Notable methods include the use of palladium-catalyzed reactions and coupling with various arylboronic acids to yield high-purity products .

Antitumor Activity

One of the most significant applications of this compound derivatives is in cancer therapy. Research indicates that these compounds exhibit potent inhibitory effects against various cancer cell lines:

  • Polo-like Kinase Inhibition : Compounds derived from this scaffold have been shown to inhibit Polo-like kinase 4 (PLK4), with certain derivatives demonstrating single-digit nanomolar activity against tumor growth in preclinical models .
  • Bcr-Abl Inhibition : Several studies have highlighted the potential of this compound derivatives as Bcr-Abl inhibitors, which are crucial for treating chronic myeloid leukemia (CML). For instance, specific derivatives have shown comparable potency to Imatinib, a standard treatment for CML .

Anti-inflammatory Properties

Beyond oncology, this compound has been investigated for its anti-inflammatory effects. Some derivatives have been synthesized and evaluated for their analgesic activity, indicating potential therapeutic benefits in treating inflammatory diseases .

Case Studies and Research Findings

The following table summarizes key findings from recent research on the applications of this compound derivatives:

Study ReferenceCompound TestedBiological ActivityIC50 ValueNotes
CFI-400945PLK4 Inhibition<10 nMEffective against HCT116 colon cancer model
Compound 89Bcr-Abl Inhibition0.014 μMComparable to Imatinib
VariousAnti-inflammatoryVariesEvaluated for analgesic activity
Compound 105FGFR Inhibition0.9 - 6.1 nMPotent pan-FGFR inhibitor

Wirkmechanismus

The mechanism of action of 3-pyridin-4-yl-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound may also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (EWGs) : The pyridin-4-yl group in this compound reduces electron density on the indazole core, as seen in its IR C=N/C=C stretch at 1600 cm⁻¹ . This contrasts with electron-donating groups (EDGs) like 4-methoxyphenyl (3f), which elevates electron density (IR C-O stretch at 1250 cm⁻¹) and lowers melting points slightly .

Anti-inflammatory Potential

  • Pyridin-4-yl derivatives : While direct data for this compound is lacking, structurally related 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrated moderate anti-inflammatory activity (ED₅₀ values ~18–36 mg/kg). Electron-donating substituents (e.g., methyl, methoxy) on analogous compounds improved efficacy, whereas EWGs like pyridine showed baseline activity .

Kinase Inhibition

  • MLi-2: The morpholin-4-yl and isopropoxy substituents in 3-[2-(morpholin-4-yl)pyridin-4-yl]-5-[(propan-2-yl)oxy]-1H-indazole enhance selectivity for leucine-rich repeat kinase 2 (LRRK2), achieving nanomolar potency. This highlights the importance of bulky, polar substituents in target engagement . In contrast, the simpler pyridin-4-yl group in this compound may lack the steric and electronic features required for high-affinity kinase binding.

Biologische Aktivität

3-(Pyridin-4-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound combines the structural features of pyridine and indazole, which are known for their diverse biological activities. The following sections will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N3C_{12}H_{9}N_{3}, with a molecular weight of approximately 201.22 g/mol. Its structure consists of a pyridine ring substituted at the 4-position with an indazole moiety, which enhances its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various protein kinases, including Akt, which plays a crucial role in cell survival and proliferation pathways. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in several cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 0.88 μM to over 10 μM depending on the specific derivative and structural modifications made .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
2aMCF-71.15Apoptosis via mitochondrial pathway
2f4T10.23ROS-mediated apoptosis
2jA5490.88Inhibition of cell viability

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Indazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of various inflammatory pathways. The presence of the pyridine ring enhances these properties, making it a candidate for further exploration in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation:

  • Kinase Inhibition : The compound acts as a multi-kinase inhibitor, affecting pathways that regulate cell growth and survival.
  • Mitochondrial Pathway Activation : Studies have shown that certain derivatives induce apoptosis through mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at various positions on the indazole and pyridine rings can significantly alter potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationships for Indazole Derivatives

ModificationEffect on Activity
Substitution at C6 with piperazineEnhanced potency against cancer cell lines
Addition of halogens (e.g., Cl)Variable effects; often reduces potency
Alteration of alkyl substituentsSize matters; optimal size improves activity

Case Studies

Several studies have documented the efficacy of this compound derivatives in preclinical settings:

  • Study on Anti-cancer Efficacy : A study demonstrated that a specific derivative exhibited potent anti-proliferative effects on multiple cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Inflammatory Response Modulation : Another investigation highlighted the compound's ability to modulate inflammatory responses in vitro, indicating potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 3-(pyridin-4-yl)-1H-indazole, and how can reaction conditions be optimized?

A1. Key methods include:

  • Suzuki-Miyaura coupling : Reacting 3-bromo-1H-indazole with pyridin-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C for 12–24 hours. Yields (~60–75%) depend on ligand choice (e.g., SPhos) and base (K₂CO₃ vs. Na₂CO₃) .
  • Cyclization strategies : Starting from substituted hydrazines and carbonyl precursors, followed by regioselective pyridine introduction via nucleophilic aromatic substitution .
    Optimization tips : Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm). Purification often requires column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol .

Advanced Structural Characterization

Q. Q2. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

A2. Multi-technique validation is critical:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For example, describes a triazole-indazole-zinc complex resolved via single-crystal diffraction (Mo-Kα radiation, 100 K) .
  • NMR analysis : Assign peaks using 2D experiments (¹H-¹³C HSQC, HMBC). For instance, pyridyl protons typically appear as doublets (δ 8.5–8.7 ppm), while indazole protons resonate at δ 7.2–8.0 ppm .
  • HRMS validation : Confirm molecular formula with <2 ppm mass error .

Biological Activity and Target Identification

Q. Q3. What methodologies are used to investigate the kinase inhibition profile of this compound derivatives?

A3. In vitro kinase assays :

  • ERK1/2 inhibition : Use recombinant ERK1/2 enzymes (IC₅₀ determination via fluorescence polarization, e.g., SCH772984 in achieved IC₅₀ = 1–4 nM) .
  • Cellular assays : Assess anti-proliferative effects in cancer lines (e.g., MTT assay) and validate target engagement via Western blotting (phospho-ERK levels) .
    Advanced tip : Combine with molecular docking (AutoDock Vina) to predict binding modes. highlights indazole derivatives docked into kinase active sites (e.g., ATP-binding pocket) .

Computational and Structure-Activity Relationship (SAR) Studies

Q. Q4. How can computational tools guide the design of this compound analogs with improved potency?

A4. Workflow :

Pharmacophore modeling : Identify critical features (e.g., pyridyl hydrogen-bond acceptors) using Schrödinger Phase.

QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups at indazole C5 enhance ERK affinity) .

MD simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to prioritize stable ligand-receptor complexes .
Case study : used docking to explain the superior activity of halogenated analogs (e.g., 9c with bromophenyl) in enzyme inhibition .

Data Contradictions and Reproducibility

Q. Q5. How should researchers address discrepancies in reported synthetic yields or biological activities?

A5. Troubleshooting steps :

  • Reaction reproducibility : Verify catalyst purity (e.g., Pd sources may vary in activity) and moisture-sensitive steps (e.g., use Schlenk techniques for air-sensitive reagents) .
  • Biological variability : Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media for kinase assays) .
    Example : reports yield variations (50–80%) for triazole-indazole hybrids due to solvent polarity (DMF vs. THF) and catalyst loading .

Case Studies in Drug Development

Q. Q6. What lessons can be learned from the development of indazole-based clinical candidates like SCH772984?

A6. Key insights :

  • Selectivity optimization : SCH772984’s pyrimidinyl-piperazine side chain reduced off-target kinase binding by 100-fold compared to early analogs .
  • Metabolic stability : Introduce fluorine atoms (e.g., trifluoromethyl in ) to block CYP450-mediated oxidation .
    Data table :
ParameterSCH772984Early Analog (Precursor)
ERK2 IC₅₀ (nM)150
Selectivity Ratio*>1005
Plasma Half-life8 h (mice)1.5 h
*Selectivity ratio = IC₅₀(off-target)/IC₅₀(ERK2) .

Advanced Analytical Challenges

Q. Q7. How can researchers resolve tautomeric or regioisomeric ambiguities in indazole derivatives?

A7. Strategies :

  • Dynamic NMR : Detect tautomerization (e.g., 1H-indazole vs. 2H-indazole) by variable-temperature experiments .
  • X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures .
    Example : used ¹H-¹⁵N HMBC to confirm nitrogen connectivity in a cyclopropane-indazole hybrid .

Safety and Handling

Q. Q8. What precautions are necessary when handling halogenated indazole derivatives (e.g., 3-iodo-6-trifluoromethyl-1H-indazole)?

A8. Protocols :

  • Lab hygiene : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (risk: respiratory irritation).
  • Waste disposal : Halogenated waste must be segregated and incinerated .
    Note : highlights iodine’s volatility; store derivatives at –20°C under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyridin-4-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(pyridin-4-yl)-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.